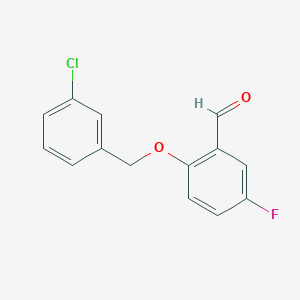

2-(3-Chlorobenzyloxy)-5-fluorobenzaldehyde

Descripción

Propiedades

IUPAC Name |

2-[(3-chlorophenyl)methoxy]-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c15-12-3-1-2-10(6-12)9-18-14-5-4-13(16)7-11(14)8-17/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJQAAKWAPCIAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Williamson Ether Synthesis Approach

A common and effective method to prepare this compound is via the Williamson ether synthesis, which involves the reaction of 5-fluoro-2-hydroxybenzaldehyde with 3-chlorobenzyl halides (usually bromide or chloride) under basic conditions.

- Reactants: 5-fluoro-2-hydroxybenzaldehyde and 3-chlorobenzyl bromide or chloride.

- Base: Potassium carbonate or potassium hydroxide to deprotonate the phenol.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Temperature: Typically reflux or elevated temperatures (60–100 °C).

- Time: Several hours to overnight.

$$

\text{5-fluoro-2-hydroxybenzaldehyde} + \text{3-chlorobenzyl bromide} \xrightarrow[\text{solvent}]{\text{K}2\text{CO}3, \Delta} \text{this compound}

$$

- The phenolic hydroxyl is deprotonated by the base to form the phenolate ion, which then attacks the benzylic halide via an SN2 mechanism.

- Yields reported in similar reactions vary from moderate to good (40–70%) depending on conditions and purification methods.

- Side reactions such as over-alkylation or hydrolysis can be minimized by controlling stoichiometry and reaction time.

Alternative Alkylation Using Tosylates

Research on related compounds indicates that alkylation of salicylaldehydes with benzyl tosylates is also viable. Tosylates are good leaving groups and can be used under mild basic conditions:

- Reaction of 5-fluoro-2-hydroxybenzaldehyde with 3-chlorobenzyl tosylate in the presence of potassium carbonate in acetonitrile or DMF.

- Reaction times of 24–48 hours at 60–80 °C.

- This method can provide comparable yields but may require careful purification to remove tosylate byproducts.

Related Preparation Steps for Key Intermediates

Preparation of 3-Chlorobenzyl Halides

3-Chlorobenzyl bromide or chloride can be prepared by halogenation of 3-chlorotoluene under radical conditions with N-bromosuccinimide (NBS) or chlorine gas under UV light.

- Reaction monitored by gas chromatography.

- Purification by distillation or recrystallization.

Preparation of 5-Fluoro-2-hydroxybenzaldehyde

This compound can be synthesized by selective fluorination of 2-hydroxybenzaldehyde derivatives or by hydrolysis of fluorinated benzonitriles followed by oxidation steps.

Oxidation and Purification

If the synthesis route involves reduction or protection steps, oxidation back to the aldehyde may be necessary:

- Oxidation of benzylic alcohol intermediates to aldehydes using TEMPO/bleach or PCC.

- Purification by column chromatography using hexane/ethyl acetate mixtures.

- Characterization by NMR, IR, and GC-MS to confirm structure and purity.

Data Table: Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Preparation of 3-chlorobenzyl bromide | 3-chlorotoluene + NBS, UV light | CCl4 or CH2Cl2 | 25-40 | 4-6 | 70-85 | Radical bromination |

| Alkylation (Williamson Ether) | 5-fluoro-2-hydroxybenzaldehyde + 3-chlorobenzyl bromide + K2CO3 | DMF | 80-100 | 12-24 | 55-70 | SN2 reaction, moderate to good yield |

| Alternative Alkylation | 5-fluoro-2-hydroxybenzaldehyde + 3-chlorobenzyl tosylate + K2CO3 | Acetonitrile | 60-80 | 24-48 | 40-60 | Tosylate as leaving group |

| Oxidation (if needed) | Benzylic alcohol + TEMPO + bleach | CH2Cl2 | 25-30 | 1-2 | 70-90 | Converts alcohol to aldehyde |

Research Findings and Analysis

- The Williamson ether synthesis remains the most straightforward and reliable method for preparing this compound, offering good selectivity and yields.

- The choice of base and solvent critically affects the reaction efficiency; potassium carbonate in DMF or acetonitrile is preferred.

- Side reactions such as dealkylation under strongly basic conditions are minimal if reaction parameters are controlled.

- Oxidation of benzylic alcohol intermediates to aldehydes can be efficiently achieved with TEMPO/bleach systems, providing high purity products.

- Analytical techniques such as NMR (1H, 13C), IR, and GC-MS are essential for confirming structure and purity at each step.

- Scale-up considerations include controlling temperature and reaction time to avoid byproduct formation and ensuring efficient phase separation during workup.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Chlorobenzyloxy)-5-fluorobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed

Oxidation: 2-(3-Chlorobenzyloxy)-5-fluorobenzoic acid.

Reduction: 2-(3-Chlorobenzyloxy)-5-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(3-Chlorobenzyloxy)-5-fluorobenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of advanced materials and specialty chemicals.

Mecanismo De Acción

The mechanism by which 2-(3-Chlorobenzyloxy)-5-fluorobenzaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The molecular targets and pathways involved can vary, but typically involve interactions with specific proteins or enzymes, leading to altered biological activity.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The table below compares key parameters of 2-(3-Chlorobenzyloxy)-5-fluorobenzaldehyde with structurally related compounds:

Key Differences and Implications

Substituent Effects

- Benzyloxy vs. Phenoxy Groups: The 3-chlorobenzyloxy group in the target compound introduces greater steric bulk and lipophilicity compared to the simpler benzyloxy group in 2-(Benzyloxy)-5-fluorobenzaldehyde . This could enhance membrane permeability but reduce aqueous solubility.

- Halogen Positioning: The 3-chloro substituent on the benzyloxy group may influence metabolic stability and binding interactions in biological systems, as seen in patents describing chloro-fluoro analogs as kinase inhibitors . Bromophenoxy derivatives (e.g., 2-(4-Bromophenoxy)-5-fluorobenzaldehyde) are likely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine's reactivity .

Physicochemical Properties

- Solubility and Stability: Analogs like 2-(Benzyloxy)-5-fluorobenzaldehyde require storage at -80°C and dissolution in DMSO, suggesting poor aqueous solubility . The target compound’s larger substituent may exacerbate this trend.

Purity and Applications :

Research and Application Context

Pharmaceutical Relevance

- Kinase Inhibitors : Chloro-fluoro benzaldehyde derivatives are frequently cited in patents as intermediates for kinase inhibitors (e.g., compounds targeting EGFR or VEGFR) .

- Boron-Containing Analogs : Derivatives like 3-Bromo-2-(3-chlorobenzyloxy)-5-methylphenylboronic acid (CAS 870778-83-9) highlight the utility of halogenated benzaldehydes in synthesizing boronic acids for proteolysis-targeting chimeras (PROTACs) .

Actividad Biológica

2-(3-Chlorobenzyloxy)-5-fluorobenzaldehyde is an organic compound characterized by its unique functional groups, which include a chlorobenzyloxy group and a fluorobenzaldehyde moiety. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.

The chemical formula for this compound is CHClF O. It has a molecular weight of 248.67 g/mol and exhibits various chemical reactivity patterns, such as:

- Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid.

- Reduction : The aldehyde can be reduced to yield the corresponding alcohol.

- Substitution : The chlorine atom may be substituted with other nucleophiles under appropriate conditions.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Its mechanism of action involves modulation of biological pathways, potentially acting as an enzyme inhibitor or receptor modulator. This interaction can lead to altered cellular responses, making it a valuable compound in drug development.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Enzyme Inhibition : It has been noted for its potential to inhibit specific enzymes, which can be crucial in therapeutic applications targeting various diseases.

- Protein Interaction : The compound may interact with proteins involved in critical biological processes, affecting their function and stability .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Enzyme Inhibition Studies : In vitro assays have demonstrated that this compound can inhibit phosphodiesterase (PDE) enzymes, which play vital roles in cellular signaling pathways. For instance, it exhibited an IC value indicating effective inhibition at low concentrations .

- Antimicrobial Activity : A study evaluated the compound's efficacy against various bacterial strains, revealing notable antimicrobial properties. The minimum inhibitory concentration (MIC) was determined to assess its potency against pathogens .

- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cell lines through specific signaling pathway modulation.

Table 1: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 2-(3-Chlorobenzyloxy)-5-fluorobenzaldehyde?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 5-fluorosalicylaldehyde derivatives and 3-chlorobenzyl halides. For example:

Protection of the hydroxyl group : Use protective groups (e.g., methyl or tert-butyl) on 5-fluoro-2-hydroxybenzaldehyde to prevent side reactions.

Benzylation : React the protected intermediate with 3-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours.

Deprotection : Remove the protective group using acidic (HCl/MeOH) or reductive (Pd/C, H₂) conditions.

Structural analogs in (e.g., 3-(4-Chloro-3-fluorophenyl)benzaldehyde) highlight similar benzylation strategies . Condensation reactions involving chloro/fluoro-substituted intermediates () further validate this approach .

Q. How can researchers purify this compound, and what analytical techniques confirm its identity?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to isolate the compound. notes that fluorinated benzaldehydes often require low-temperature storage to prevent decomposition .

- Characterization :

- NMR : Compare ¹H/¹³C NMR shifts with related compounds (e.g., 5-chlorosalicylaldehyde in ) to confirm substituent positions .

- IR Spectroscopy : Identify aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .

- Mass Spectrometry : Validate molecular weight (calculated from C₁₄H₉ClFO₂: 278.68 g/mol) to detect impurities .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods due to volatile aldehydes ( notes fluorobenzaldehyde derivatives have low boiling points) .

- Waste Management : Segregate halogenated waste for professional disposal ( emphasizes protocols for chloro/fluoro intermediates) .

- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats. underscores adherence to chemical safety training .

Advanced Research Questions

Q. How can reaction yields be optimized for the benzylation step in the synthesis?

- Methodological Answer :

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reactivity and byproduct formation. highlights purity challenges in fluorobenzaldehyde derivatives, suggesting rigorous solvent drying .

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and improve selectivity (refer to on experimental design principles) .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?

- Methodological Answer :

- Variable Temperature NMR : Resolve signal splitting caused by rotational isomerism in the benzyloxy group.

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks by correlating ¹H-¹³C couplings. provides reference spectra for structurally related aldehydes .

- Computational Validation : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ORCA) .

Q. What strategies mitigate decomposition of this compound during storage?

- Methodological Answer :

- Stabilizers : Add radical inhibitors (e.g., BHT) to slow autoxidation of the aldehyde group.

- Storage Conditions : Store under inert gas (argon) at –20°C in amber vials to block light and moisture ( recommends 0–6°C for similar aldehydes) .

- Periodic Purity Checks : Monitor via TLC or HPLC (’s analytical methods for benzoic acid derivatives are adaptable) .

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

- Methodological Answer :

- Schiff Base Formation : React with amines to generate imine ligands for metal catalysis ( discusses pharmacologically active benzaldehyde derivatives) .

- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling (Pd catalysts) to introduce aryl/heteroaryl groups at the aldehyde position ( lists analogous building blocks) .

- Reductive Amination : Convert the aldehyde to secondary amines for drug discovery ( outlines condensation reactions with amines) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Source Verification : Cross-check data from peer-reviewed journals vs. supplier catalogs (e.g., lists molecular weight ambiguities requiring independent validation) .

- Synthetic Replication : Reproduce the synthesis using alternative routes (e.g., vs. 16) to isolate protocol-dependent variability .

- Collaborative Validation : Share samples with external labs for comparative analysis ( emphasizes collaborative research skills) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.